![molecular formula C18H19N3O B5842714 N-[2-(1H-indol-3-yl)ethyl]-N'-(3-methylphenyl)urea](/img/structure/B5842714.png)
N-[2-(1H-indol-3-yl)ethyl]-N'-(3-methylphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(1H-indol-3-yl)ethyl]-N'-(3-methylphenyl)urea, also known as Ro 31-8220, is a synthetic compound that has been extensively studied for its potential use in scientific research. It was first synthesized in 1990 by Roche Pharmaceuticals and has since been used in various studies to investigate its mechanism of action and potential therapeutic applications.
Wirkmechanismus
N-[2-(1H-indol-3-yl)ethyl]-N'-(3-methylphenyl)urea 31-8220 works by binding to the regulatory domain of PKC, preventing its activation and subsequent downstream signaling pathways. This inhibition of PKC activity has been shown to have a variety of effects on cellular processes, including cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
N-[2-(1H-indol-3-yl)ethyl]-N'-(3-methylphenyl)urea 31-8220 has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, and the modulation of cellular signaling pathways. It has also been shown to have anti-inflammatory effects and to be neuroprotective in certain models of neurodegenerative disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-[2-(1H-indol-3-yl)ethyl]-N'-(3-methylphenyl)urea 31-8220 is its potency as a PKC inhibitor, which allows for the study of PKC-mediated signaling pathways in a variety of cellular and physiological contexts. However, its non-specificity for PKC isoforms and potential off-target effects must also be taken into account when interpreting results. Additionally, the synthesis of N-[2-(1H-indol-3-yl)ethyl]-N'-(3-methylphenyl)urea 31-8220 can be complex and time-consuming, which may limit its widespread use in some laboratories.
Zukünftige Richtungen
There are many potential future directions for the study of N-[2-(1H-indol-3-yl)ethyl]-N'-(3-methylphenyl)urea 31-8220, including its use in the investigation of PKC-mediated signaling pathways in various physiological and pathological conditions. Additionally, the development of more specific PKC inhibitors based on the structure of N-[2-(1H-indol-3-yl)ethyl]-N'-(3-methylphenyl)urea 31-8220 may lead to the development of new therapeutics for a variety of diseases. Finally, the investigation of N-[2-(1H-indol-3-yl)ethyl]-N'-(3-methylphenyl)urea 31-8220's effects on other cellular signaling pathways and its potential use in combination with other drugs may lead to new insights into the regulation of cellular processes.
Synthesemethoden
N-[2-(1H-indol-3-yl)ethyl]-N'-(3-methylphenyl)urea 31-8220 is synthesized through a multi-step process starting with the reaction between 3-methylbenzoyl chloride and 2-(1H-indol-3-yl)ethylamine to form 3-methyl-N-(2-(1H-indol-3-yl)ethyl)benzamide. This intermediate is then reacted with potassium cyanate to form N-(2-(1H-indol-3-yl)ethyl)urea, which is then treated with 3-methylphenyl isocyanate to yield N-[2-(1H-indol-3-yl)ethyl]-N'-(3-methylphenyl)urea 31-8220.
Wissenschaftliche Forschungsanwendungen
N-[2-(1H-indol-3-yl)ethyl]-N'-(3-methylphenyl)urea 31-8220 has been extensively studied for its potential use in scientific research, particularly in the field of biochemistry and pharmacology. It has been shown to be a potent inhibitor of protein kinase C (PKC), an enzyme that plays a key role in many cellular processes including cell growth, differentiation, and apoptosis. As such, N-[2-(1H-indol-3-yl)ethyl]-N'-(3-methylphenyl)urea 31-8220 has been used in a variety of studies to investigate the role of PKC in various physiological and pathological conditions.
Eigenschaften
IUPAC Name |
1-[2-(1H-indol-3-yl)ethyl]-3-(3-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O/c1-13-5-4-6-15(11-13)21-18(22)19-10-9-14-12-20-17-8-3-2-7-16(14)17/h2-8,11-12,20H,9-10H2,1H3,(H2,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDZFYUYLCDXWRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NCCC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

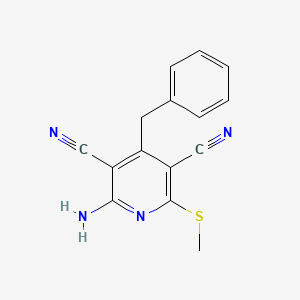
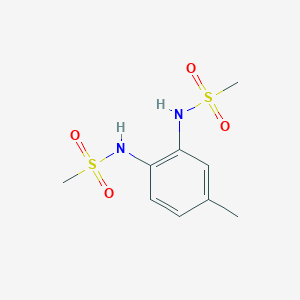
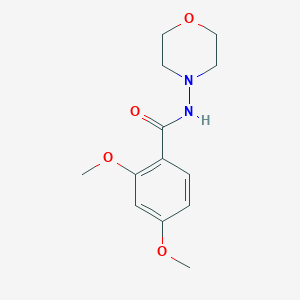
![2-[4-(diphenylmethyl)-1-piperazinyl]-1-methyl-1H-benzimidazole](/img/structure/B5842652.png)
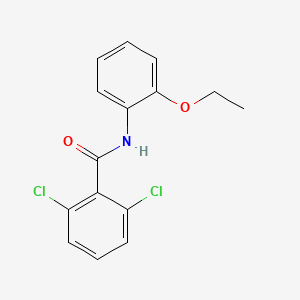

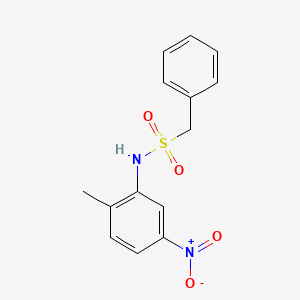
![N-[2-(acetylamino)phenyl]-2,5-dichlorobenzamide](/img/structure/B5842705.png)
![ethyl 3-[2-(dimethylamino)vinyl]-2-nitrobenzoate](/img/structure/B5842710.png)
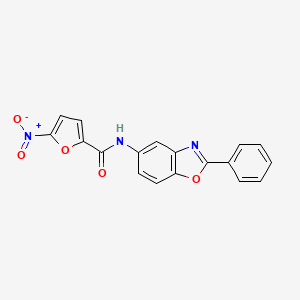
![N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]butanamide](/img/structure/B5842727.png)
![5-chloro-2-methoxy-N-[4-(1-piperidinyl)phenyl]benzamide](/img/structure/B5842735.png)
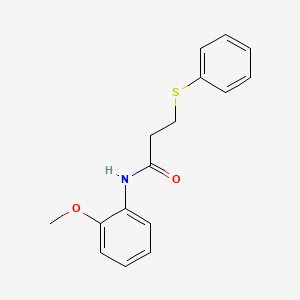
![N'-[(2,3-dimethoxybenzoyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B5842744.png)